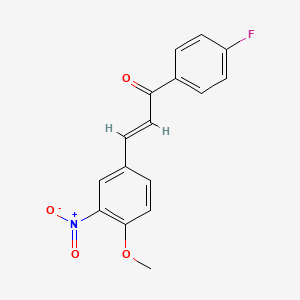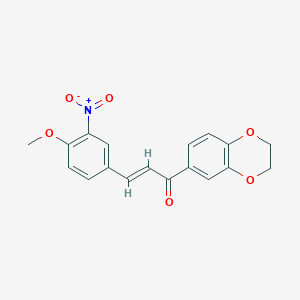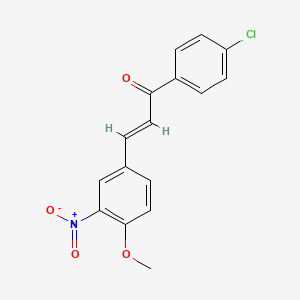![molecular formula C25H17N3O5S B3905998 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B3905998.png)
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a furan carboxamide structure
Méthodes De Préparation
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction. The reaction is typically carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new pharmaceuticals and functional materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparaison Avec Des Composés Similaires
Similar compounds to N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide include:
- N-(1,3-benzothiazol-2-yl)-2,4-dichlorobenzamide
- N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide These compounds share the benzothiazole moiety but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O5S/c1-14-12-16(28(31)32)7-8-17(14)21-10-11-22(33-21)24(30)26-15-6-9-20(29)18(13-15)25-27-19-4-2-3-5-23(19)34-25/h2-13,29H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTIJAGLMQQTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B3905922.png)
![2-chloro-5-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B3905925.png)
![3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3905931.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3905935.png)
![(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one](/img/structure/B3905943.png)
![(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide](/img/structure/B3905946.png)
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B3905957.png)

![N-[(Z)-(4-cyanophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B3905980.png)
![4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B3905982.png)



![(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3906009.png)
